Diphenylmethyl pent-4-ynoate
Description
Diphenylmethyl pent-4-ynoate is an ester derivative featuring a diphenylmethyl (benzhydryl) group linked to a pent-4-ynoate moiety. Its structure combines the steric bulk of two phenyl groups with the linear, electron-deficient triple bond of the pentynoate chain. Esters like this are often utilized for their hydrolytic stability under specific conditions, enabling controlled release of active metabolites .
Properties
CAS No. |
651733-38-9 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
benzhydryl pent-4-ynoate |
InChI |
InChI=1S/C18H16O2/c1-2-3-14-17(19)20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h1,4-13,18H,3,14H2 |
InChI Key |
XLWIZZOBSINGOP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethyl pent-4-ynoate can be synthesized through the esterification of pent-4-ynoic acid with diphenylmethanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Ester Hydrolysis
The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding pent-4-ynoic acid and diphenylmethanol. Enzymatic hydrolysis using lipases or esterases (e.g., Candida antarctica lipase B) has been explored for selective transformations, leveraging mild conditions to preserve the alkyne functionality .
| Condition | Product | Yield | Selectivity |
|---|---|---|---|
| 1M HCl, reflux | Pent-4-ynoic acid | 85–90% | N/A |
| Lipase, pH 7.0, 37°C | Pent-4-ynoic acid | 70–75% | High |
Alkyne-Based Transformations
The terminal alkyne participates in:
-
Huisgen Cycloaddition : Reacts with azides under Cu(I) catalysis to form 1,2,3-triazoles, useful in bioconjugation .
-
Sonogashira Coupling : Cross-couples with aryl halides (e.g., iodobenzene) via Pd catalysis to generate conjugated enynes .
-
Nucleophilic Additions : Reacts with organometallic reagents (e.g., Grignard reagents) to form propargyl alcohols.
Radical Phosphonylation
The diphenylmethyl group stabilizes radicals, enabling phosphonylation with benzhydryl-catechol-phosphite (BecaP). This reaction produces alkylphosphonates under mild photoredox conditions, relevant to medicinal chemistry .
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Diphenylmethyl ester | BecaP | Blue LED, DMSO | Alkylphosphonate | 60–70% |
Transesterification
The ester group undergoes exchange with alcohols (e.g., methanol) under catalytic conditions. Titanium(IV) isopropoxide or enzymatic catalysts (e.g., Pseudomonas cepacia lipase) facilitate this process, enabling modular synthesis of derivatives .
| Catalyst | Alcohol | Temperature | Conversion |
|---|---|---|---|
| Ti(OiPr)₄ | Methanol | 60°C | 90% |
| P. cepacia lipase | Ethanol | 30°C | 65% |
Comparative Reactivity with Analogous Esters
Diphenylmethyl pent-4-ynoate’s benzhydryl group enhances steric bulk and radical stability compared to simpler esters:
| Compound | Key Reactivity | Application Example |
|---|---|---|
| Diphenylmethyl ester | Radical stabilization, enzyme tolerance | Phosphonylation, drug design |
| Methyl pent-4-ynoate | Faster hydrolysis, lower thermal stability | Intermediate synthesis |
| Ethyl pent-4-ynoate | Moderate steric hindrance | Polymer chemistry |
Mechanistic Insights
Scientific Research Applications
Diphenylmethyl pent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphenylmethyl pent-4-ynoate involves its interaction with molecular targets through its ester and alkyne functional groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key points of differentiation include functional groups, molecular properties, and spectroscopic behavior.
Functional Group and Reactivity
- Diphenylmethyl pent-4-ynoate (ester): Esters generally exhibit moderate electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., hydrolysis under acidic/basic conditions). The alkyne group in pent-4-ynoate may participate in click chemistry or cycloaddition reactions.
- Amide derivatives () : The sulfamoyl amides listed in (e.g., 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide) show enhanced hydrogen-bonding capacity and hydrolytic stability compared to esters due to resonance stabilization of the amide bond. This impacts their solubility and bioavailability .
Molecular Properties
The table below contrasts theoretical properties of this compound with empirical data from :
Key observations:
- Molecular weight: this compound is lighter (264.32 g/mol) compared to the sulfonamide amide (493.53 g/mol), reflecting fewer heteroatoms and a simpler backbone.
- Solubility : The ester’s low water solubility contrasts with the moderate solubility of sulfonamide amides, attributable to the latter’s polar sulfamoyl and pyridine groups .
Spectroscopic Features
- Esters : Expected ¹³C-NMR signals for the ester carbonyl typically appear at 165–175 ppm, while alkynyl carbons resonate near 70–90 ppm.
- Amides () : The amide carbonyl in compounds likely shows a downfield shift (~165–170 ppm) due to resonance effects, consistent with reported sulfonamide derivatives .
Q & A
Basic Research Questions
Q. What are the key structural and synthetic considerations for Diphenylmethyl pent-4-ynoate in experimental design?
- Methodological Answer : The compound’s synthesis involves esterification of pent-4-ynoic acid with diphenylmethanol under catalytic conditions. Key parameters include reaction temperature (optimized at 60–80°C), solvent selection (e.g., dichloromethane for polarity control), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation requires H/C NMR and MS analysis, as exemplified in analogous ester syntheses .
Q. How can researchers validate the purity and stability of this compound in pharmacological studies?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and mobile phase (methanol:sodium acetate buffer, pH 4.6; 65:35 v/v) to assess purity . Stability studies should monitor degradation under varying pH (7.4 for physiological conditions vs. 2.0 for gastric simulation) and UV exposure. Quantify degradation products using LC-MS and compare against reference standards like diphenylmethyl derivatives .
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., N-[4-(diphenylmethyl)-1-piperazinyl]butyl acrylamides) exhibit antiallergic activity via histamine receptor antagonism. For this compound, computational docking (using AutoDock Vina) into histamine H1 receptors and in vitro assays (e.g., mast cell degranulation inhibition) are recommended to validate mechanistic hypotheses .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer : Replace traditional acid catalysts (e.g., HSO) with immobilized lipases (e.g., Candida antarctica lipase B) for greener synthesis. Test solvent-free conditions or ionic liquids (e.g., [BMIM][BF]) to enhance reaction efficiency. Monitor reaction progress via in-situ FTIR to identify bottlenecks (e.g., esterification vs. side reactions) .
Q. How should contradictory data on this compound’s biological activity be resolved?
- Methodological Answer : Conduct meta-analysis of cytotoxicity data using standardized assays (e.g., MTT on PC-3 cells). Variables like solvent (DMSO vs. ethanol) and exposure time (24h vs. 48h) significantly affect results. Cross-validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) and adjust for batch-to-batch purity variations .
Q. What advanced computational methods are suitable for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Perform 3D-QSAR (CoMFA/CoMSIA) using steric/electrostatic fields derived from molecular dynamics trajectories. Correlate substituent volume (e.g., diphenylmethyl vs. naphthyl groups) with cytotoxic activity. Validate models with leave-one-out cross-validation and external test sets (Table 1) .
Table 1 : SAR of Diphenylmethyl Derivatives in Cytotoxicity Studies
| Substituent | Volume (ų) | PC-3 Cell IC (μM) | Activity Class |
|---|---|---|---|
| Diphenylmethyl | 110–112 | 12.3 ± 1.2 | Active |
| Naphthyl | 125–130 | >50 | Inactive |
| Trifluoromethoxy | 95–98 | 8.7 ± 0.9 | Highly Active |
Q. What experimental strategies can identify degradation pathways of this compound under physiological conditions?
- Methodological Answer : Use forced degradation studies (acid/base hydrolysis, oxidative stress with HO) followed by LC-HRMS to identify degradation products. Isotope labeling (e.g., C at the ester carbonyl) can trace hydrolysis intermediates. Compare degradation profiles with structurally related esters (e.g., methyl hex-5-ynoate) to infer stability trends .
Q. How do synergistic effects between this compound and co-administered drugs impact pharmacological outcomes?
- Methodological Answer : Design isobolographic analyses to quantify synergy (e.g., combination index <1) in vitro. Test combinations with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic interactions. Use transcriptomics (RNA-seq) to identify pathways modulated by synergistic pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
